Fmoc-Tyr(SO3H)-OH
Overview
Description
“Fmoc-Tyr(SO3H)-OH” is a chemical compound with the molecular formula C24H21NO8S . It is also known as Fmoc-O-sulfo-L-tyrosine sodium salt . This compound is a building block for solid-phase synthesis of sulfotyrosine peptides .
Synthesis Analysis
“Fmoc-Tyr(SO3H)-OH” is used in the synthesis of sulfotyrosine-containing peptides . It is used in the 9-fluorenylmethyloxycarbonyl (Fmoc) based solid-phase synthesis . The synthesis process involves acidolytic deprotection and cleavage conditions, which are systematically examined with respect to acid, temperature, and scavenger .
Molecular Structure Analysis
The molecular weight of “Fmoc-Tyr(SO3H)-OH” is 483.5 g/mol . The exact mass and monoisotopic mass of the compound are also 483.09878780 g/mol .
Chemical Reactions Analysis
“Fmoc-Tyr(SO3H)-OH” is used in the synthesis of sulfotyrosine-containing peptides . The compound is involved in acidolytic deprotection and cleavage reactions during the synthesis process .
Physical And Chemical Properties Analysis
“Fmoc-Tyr(SO3H)-OH” is a white powder . It has a melting point of >186°C (dec.) . The solubility of the compound is sparingly in DMF and methanol, and slightly in DMSO .
Scientific Research Applications
Solid-Phase Synthesis of Tyr(SO3H)-Containing Peptides : Fmoc-Tyr(SO3H)-OH is used in the solid-phase synthesis of Tyr(SO3H)-containing peptides. For instance, its application in the synthesis of cholecystokinin (CCK)-12 has been demonstrated, highlighting its utility in constructing peptides with specific sulfated amino acids (Yagami et al., 1993).
Synthesis of Tyrosine Sulphate Containing Peptides : A method involving Fmoc–solid-phase strategy was developed for synthesizing tyrosine sulphate containing peptides, using Fmoc-Tyr(SO3H)-OH as a key component (Futaki et al., 1990).
Preparation of Sulfated Peptides : The Fmoc-based solid-phase segment condensation approach with Fmoc-Tyr(SO3H)-OH has been employed in the preparation of sulfated peptides, such as human big gastrin-II, demonstrating its effectiveness in synthesizing complex peptide structures (Kitagawa et al., 2001).
Enzymatic Synthesis of Peptides : Fmoc-Tyr(SO3H)-OH has also been used in the enzymatic synthesis of peptides, where it was involved in the construction of cholecystokinin-octapeptide (Sakina et al., 1988).
Synthesis of Phosphopeptides : Fmoc-Tyr(SO3H)-OH plays a role in the synthesis of phosphopeptides, such as in the preparation of Tyr(P)-containing peptides through t-butyl phosphate protection (Perich & Reynolds, 2009).
Hydrogel Formation : It's used in the formation of stable supramolecular hydrogels from Fmoc protected synthetic dipeptides, demonstrating its potential in materials science applications (Adhikari & Banerjee, 2011).
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfooxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO8S/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMQJJASTSGJCK-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(SO3H)-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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